molecular formula C15H21NO5 B3166574 tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate CAS No. 912762-37-9

tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B3166574
CAS No.: 912762-37-9
M. Wt: 295.33 g/mol
InChI Key: WNWMIXHYCXSYPI-UHFFFAOYSA-N
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Description

Scientific Research Applications

Tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dimethoxyphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate is unique due to its specific combination of a tert-butyl carbamate protecting group and a 3,4-dimethoxyphenyl moiety. This combination provides distinct chemical properties, making it particularly useful in selective protection and deprotection reactions in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-9-11(17)10-6-7-12(19-4)13(8-10)20-5/h6-8H,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWMIXHYCXSYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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